molecular formula C21H18F2N4O B2752570 2,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 922561-74-8

2,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2752570
CAS No.: 922561-74-8
M. Wt: 380.399
InChI Key: TUABGFIOGJJVBQ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups and a pyrrolidinyl-pyridazinyl-phenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl-phenyl intermediate, followed by the introduction of the pyrrolidinyl group. The final step involves the coupling of this intermediate with 2,4-difluorobenzoyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide
  • 2,6-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
  • 2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O/c22-15-6-7-17(18(23)13-15)21(28)24-16-5-3-4-14(12-16)19-8-9-20(26-25-19)27-10-1-2-11-27/h3-9,12-13H,1-2,10-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUABGFIOGJJVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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